molecular formula C12H13ClSe B14588309 2-Butyl-3-chloro-1-benzoselenophene CAS No. 61350-52-5

2-Butyl-3-chloro-1-benzoselenophene

Cat. No.: B14588309
CAS No.: 61350-52-5
M. Wt: 271.65 g/mol
InChI Key: LNNNTPACUKHVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3-chloro-1-benzoselenophene is an organoselenium compound that features a benzoselenophene core with butyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-chloro-1-benzoselenophene typically involves the formation of the benzoselenophene core followed by the introduction of butyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-chloro-1-benzoselenophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-3-chloro-1-benzoselenophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-3-chloro-1-benzoselenophene involves its interaction with molecular targets through its selenium atom. The compound can undergo redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-chloro-1-benzoselenophene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications .

Properties

CAS No.

61350-52-5

Molecular Formula

C12H13ClSe

Molecular Weight

271.65 g/mol

IUPAC Name

2-butyl-3-chloro-1-benzoselenophene

InChI

InChI=1S/C12H13ClSe/c1-2-3-7-11-12(13)9-6-4-5-8-10(9)14-11/h4-6,8H,2-3,7H2,1H3

InChI Key

LNNNTPACUKHVIB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2[Se]1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.